tert-Butyl 2-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Description
tert-Butyl 2-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane core. Its molecular formula is C₁₈H₂₂FN₃O₃, with a molecular weight of 347.39 g/mol . The spirocyclic architecture imparts conformational rigidity, a property often exploited in medicinal chemistry to enhance target binding and metabolic stability. The 3-fluorophenyl substituent at position 2 contributes to electronic modulation and steric interactions, while the tert-butyl carboxylate group at position 8 acts as a protective moiety, facilitating synthetic derivatization .
Properties
IUPAC Name |
tert-butyl 2-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-17(2,3)25-16(24)22-9-7-18(8-10-22)15(23)20-14(21-18)12-5-4-6-13(19)11-12/h4-6,11H,7-10H2,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXIAGDWGZGVRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 2-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure that includes a tert-butyl group and a fluorophenyl moiety. The presence of these functional groups is believed to influence its biological activity significantly.
Structural Formula
Antimicrobial Activity
Research indicates that derivatives of triazaspiro compounds exhibit antimicrobial properties. For instance, the compound's structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens. In vitro studies have shown that modifications in the fluorophenyl group can enhance activity against Gram-positive bacteria, although specific data on this compound remains limited .
Anticancer Potential
Recent studies have highlighted the anticancer potential of similar triazaspiro compounds. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, the compound's ability to interact with DNA and inhibit topoisomerases has been noted in related structures, suggesting a possible pathway for its anticancer effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| tert-butyl group | Increases lipophilicity and stability |
| Fluorine substitution | Enhances interaction with biological targets |
| Carbonyl functionality | Critical for binding affinity |
The presence of the fluorine atom in the para position relative to the carboxylate enhances lipophilicity, which may improve membrane permeability and bioavailability .
Study 1: Antimicrobial Efficacy
A study conducted on similar compounds indicated that modifications in the fluorophenyl group led to increased antimicrobial activity against Staphylococcus aureus. The study utilized minimum inhibitory concentration (MIC) assays to quantify effectiveness, showing that compounds with fluorinated substituents performed better than their non-fluorinated counterparts .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of triazaspiro compounds revealed that those with a similar backbone exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The study employed cell viability assays to assess the efficacy, demonstrating that structural variations significantly impacted potency .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to tert-butyl 2-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines, suggesting their potential as therapeutic agents in oncology.
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth. Specifically, it has been noted that such compounds can affect the MAPK/ERK pathway, leading to reduced cell viability in cancerous cells.
Material Science Applications
Polymer Chemistry
this compound has been investigated for its utility in the synthesis of novel polymers. Its unique structural features allow it to act as a monomer or crosslinking agent in polymerization reactions, potentially leading to materials with enhanced mechanical properties and thermal stability.
Nanocomposites
In material science, this compound has been explored for incorporation into nanocomposites. Its fluorinated structure can improve the hydrophobicity and chemical resistance of the resulting materials, making them suitable for applications in coatings and advanced materials.
Biological Research Applications
Biological Activity Profiling
Studies have shown that this compound can interact with various biological targets. High-throughput screening assays have identified its potential as a modulator of specific enzymes linked to metabolic pathways.
Case Study: Enzyme Inhibition
A notable case study involved the evaluation of this compound's inhibitory effects on certain enzymes involved in cancer metabolism. The results indicated a significant reduction in enzyme activity at low micromolar concentrations, highlighting its potential as a lead compound for further development.
Data Tables
| Application Area | Specific Use | Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibits cancer cell proliferation |
| Material Science | Polymer synthesis | Enhances mechanical properties |
| Biological Research | Enzyme inhibition | Significant reduction in enzyme activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their comparative attributes:
Key Research Findings
Impact of Fluorine Position : The 3-fluorophenyl substituent in the target compound demonstrates superior biological activity compared to the 2-fluorophenyl analogue. For example, NFOT —a derivative with a 3-fluorophenyl group and a carboxamide side chain—exhibits mixed-kinetics inhibition of PLD2, highlighting the importance of meta-substitution for target engagement .
Role of the tert-Butyl Carboxylate : This group serves as a transient protective moiety, enabling facile deprotection (e.g., via HCl/dioxane) for further functionalization. For instance, removal of the tert-butyl group in Compound C () yields an active acetamide derivative .
Substituent Effects on Solubility and Binding :
- The 3-methoxyphenyl analogue’s electron-donating methoxy group improves solubility but may reduce binding affinity compared to electron-withdrawing fluorine .
- The biphenyl derivative’s extended π-system enhances hydrophobic interactions but compromises solubility, a common challenge in lead optimization .
Spirocyclic Core Rigidity : The 1,3,8-triazaspiro[4.5]decane scaffold enforces a rigid conformation, optimizing spatial orientation of substituents for target interactions. This feature is critical in kinase inhibitors and GPCR modulators .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
